molecular formula C19H15FN4OS B3409784 N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide CAS No. 894041-92-0

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

Cat. No.: B3409784
CAS No.: 894041-92-0
M. Wt: 366.4 g/mol
InChI Key: QIXBSQBZHDGAMZ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 4-fluorophenyl group at position 2 and a benzamide-linked ethyl chain at position 4. This structure combines a triazolo-thiazole scaffold—known for its bioactivity in kinase inhibition and antimicrobial applications—with a fluorinated aromatic system and a benzamide moiety, which may enhance pharmacokinetic properties such as solubility and metabolic stability . The compound’s synthesis likely involves S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, followed by benzamide coupling, as inferred from analogous pathways described for structurally related molecules . Spectral characterization (IR, NMR, MS) confirms the tautomeric stability of the triazolo-thiazole core and the absence of competing functional groups, such as thiols or carbonyls, in the final product .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c20-15-8-6-13(7-9-15)17-22-19-24(23-17)16(12-26-19)10-11-21-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBSQBZHDGAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is accomplished via electrophilic substitution reactions, while the benzamide moiety is incorporated through amidation reactions. The overall synthetic route requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction parameters to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of derivatives with different functional groups.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolo-thiazole scaffold is a versatile pharmacophore, and subtle modifications to its substituents significantly alter biological activity and physicochemical properties. Below is a detailed comparison of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide with key analogs:

Substituent Variations on the Aromatic Rings

  • N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide (G574-0162) Structural Difference: The 4-fluorophenyl group at position 2 is replaced with a 2-fluorophenyl group, and the benzamide is substituted with a 4-methoxy group. The 4-methoxy group enhances electron-donating effects, which could increase metabolic stability but reduce solubility . Molecular Formula: C20H17FN4O2S .
  • N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

    • Structural Difference : The benzamide is replaced with a 1,3-benzodioxole-5-carboxamide group.
    • Impact : The benzodioxole moiety introduces additional oxygen atoms, improving hydrogen-bonding capacity and possibly enhancing target affinity. However, the fused dioxole ring may increase molecular rigidity, affecting conformational flexibility .
    • Molecular Formula : C19H14FN3O3S .
  • N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-(trifluoromethyl)benzamide Structural Difference: The benzamide contains a 4-trifluoromethyl group instead of a simple phenyl ring.

Core Scaffold Modifications

  • Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) Structural Difference: Replaces the triazolo-thiazole core with an imidazo-triazine system and introduces a quinoline substituent. Impact: The imidazo-triazine scaffold is a validated c-Met inhibitor, demonstrating the importance of nitrogen-rich heterocycles in kinase targeting. However, the larger quinoline group increases molecular weight (412.43 g/mol vs.

Functional Group Additions

  • N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
    • Structural Difference : Features a triazolo-thiadiazole core instead of triazolo-thiazole, with an ethyl group at position 3.
    • Impact : The thiadiazole ring introduces an additional sulfur atom, which may improve π-stacking interactions in hydrophobic binding pockets. The ethyl group could modulate steric effects .
    • Molecular Formula : C19H17N5OS .

Key Research Findings and Trends

  • Synthetic Flexibility : The triazolo-thiazole core allows for regioselective modifications at positions 2 and 6, enabling tailored interactions with biological targets. For example, para-fluorophenyl groups optimize halogen bonding in kinase inhibitors, while ethyl-linked benzamides enhance solubility through hydrogen bonding .
  • Pharmacokinetic Trade-offs : Electron-withdrawing groups (e.g., trifluoromethyl) improve membrane permeability but may increase cytotoxicity, as seen in analogs with IC50 values <1 μM in cytotoxicity assays .
  • Scaffold Hopping : Replacement of the thiazole ring with thiadiazole or imidazo-triazine systems diversifies binding modes but requires careful optimization of molecular weight and polar surface area to maintain drug-likeness .

Biological Activity

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole and thiazole moiety, which are known for their pharmacological potential. The presence of the 4-fluorophenyl group enhances its biological activity by influencing interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
31dMRSA1–8 μg/mL
31bC. albicans0.5 μg/mL

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural similarities with these effective compounds .

2. Anticancer Activity

The anticancer potential of compounds containing the triazole and thiazole moieties has been extensively studied. For example, certain derivatives showed promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
5lMDA-MB-2311.4
-HepG222.6

These results indicate that compounds similar to this compound could be effective in targeting specific cancer types while exhibiting selectivity .

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Case Study: Anticancer Evaluation
In a recent study involving this compound analogs:

  • The analogs were tested against multiple cancer cell lines.
  • Results indicated a significant reduction in cell viability at varying concentrations.
  • The most potent analog exhibited an IC50 comparable to established chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for preparing N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, including: (i) Cyclocondensation of thiazole and triazole precursors under catalyst-free conditions . (ii) Functionalization via nucleophilic substitution or coupling reactions to introduce the 4-fluorophenyl and benzamide groups . Key parameters: Temperature (80–120°C), solvent choice (e.g., DMF or ethanol), and reaction time (12–24 hours) to optimize yield (reported 60–75%) .

Q. How is the compound characterized for structural validation and purity?

  • Methodology : Use a combination of: (i) NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity . (ii) High-resolution mass spectrometry (HRMS) for molecular weight verification . (iii) HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify byproducts .

Q. What preliminary biological assays are used to screen its activity?

  • Methodology : (i) Enzyme inhibition assays (e.g., kinases or proteases) to evaluate binding affinity (IC₅₀ values) . (ii) Cellular viability assays (MTT or ATP-based) in cancer cell lines to determine cytotoxicity . (iii) Molecular docking (AutoDock Vina) to predict interactions with targets like ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Methodology : (i) Optimize solvent polarity (e.g., switch from ethanol to DMF) to enhance intermediate stability . (ii) Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity . (iii) Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to terminate reactions at optimal conversion .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology : (i) Dose-response reevaluation : Ensure consistent compound purity (HPLC) and cell line authentication . (ii) Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions . (iii) Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Methodology : (i) Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) . (ii) 3D-QSAR modeling (CoMFA/CoMSIA) to correlate electronic and steric features with activity . (iii) Crystallography (e.g., protein-ligand co-crystals) to validate binding modes .

Q. How to assess metabolic stability and degradation pathways?

  • Methodology : (i) In vitro microsomal assays (human liver microsomes) with LC-MS/MS to identify metabolites . (ii) Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products . (iii) Stability-indicating methods : Develop validated HPLC protocols to monitor degradation under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

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